molecular formula C21H27ClN2O2 B557200 Fmoc-1,6-diaminohexane hydrochloride CAS No. 166410-37-3

Fmoc-1,6-diaminohexane hydrochloride

Cat. No.: B557200
CAS No.: 166410-37-3
M. Wt: 374.9 g/mol
InChI Key: SKDQIWLYPJOUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-1,6-diaminohexane hydrochloride: is a chemical compound with the molecular formula C21H26N2O2 · HCl. It is a derivative of 1,6-diaminohexane, where one of the amino groups is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Scientific Research Applications

Chemistry: Fmoc-1,6-diaminohexane hydrochloride is widely used in solid-phase peptide synthesis (SPPS) as a building block for creating peptides and proteins. Its Fmoc-protected amino group allows for selective deprotection and coupling reactions .

Biology and Medicine: In biological research, this compound is used to synthesize peptide-based drugs and biomolecules. It is also employed in the development of peptide-based vaccines and diagnostic tools .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and proteins. It is also utilized in the production of peptide-based materials for various applications .

Mechanism of Action

Target of Action

Fmoc-1,6-diaminohexane hydrochloride primarily targets monoclonal antibodies . These antibodies are proteins produced by the immune system to neutralize harmful substances. They are highly specific, binding only to a particular part of a specific molecule.

Mode of Action

The compound conjugates with monoclonal antibodies . Conjugation is a chemical process where two molecules join together. In this case, this compound binds to the monoclonal antibodies, forming a complex that can interact with other molecules in the body.

Biochemical Pathways

It’s known that the compound exhibitsanticancer activity against p21-deficient cancer . The p21 protein is a crucial regulator of the cell cycle, and its deficiency can lead to uncontrolled cell growth, a hallmark of cancer.

Result of Action

This compound exhibits anticancer activity against p21-deficient cancer . By conjugating with monoclonal antibodies, it can specifically target cancer cells deficient in p21, potentially inhibiting their growth and proliferation.

Safety and Hazards

While specific safety and hazards information for Fmoc-1,6-diaminohexane hydrochloride was not found, general safety measures for handling chemicals include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1,6-diaminohexane hydrochloride typically involves the protection of 1,6-diaminohexane with an Fmoc group. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dimethylformamide (DMF). The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride). The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-1,6-diaminohexane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Fmoc-1,4-diaminobutane hydrochloride
  • Fmoc-1,3-diaminopropane hydrochloride
  • Fmoc-1,5-diaminopentane hydrochloride
  • N-Boc-1,6-hexanediamine

Comparison: Fmoc-1,6-diaminohexane hydrochloride is unique due to its specific chain length and the presence of the Fmoc protecting group. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and selectivity in peptide synthesis .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDQIWLYPJOUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384732
Record name Fmoc-1,6-diaminohexane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166410-37-3
Record name Fmoc-1,6-diaminohexane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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